molecular formula C26H37NO2 B1220173 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol CAS No. 26685-57-4

5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol

Cat. No.: B1220173
CAS No.: 26685-57-4
M. Wt: 395.6 g/mol
InChI Key: PNEYWTKVWJBOMD-UHFFFAOYSA-N
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Description

SP 1 is a pharmaceutical compound that has garnered significant interest due to its potential therapeutic applications. It is known for its role as a transcription factor, influencing various biological processes such as cell proliferation, differentiation, and tumorigenesis. SP 1 is widely used as a drug target or biomarker in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SP 1 involves several steps, including the preparation of the core structure and the introduction of functional groups. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations occur efficiently. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the specific application and desired purity of the compound .

Industrial Production Methods

Industrial production of SP 1 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment is crucial in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

SP 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

SP 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study various chemical reactions and mechanisms.

    Biology: Plays a crucial role in gene expression and regulation, making it a valuable tool in molecular biology research.

    Medicine: Used as a drug target in cancer therapy due to its involvement in cell proliferation and tumorigenesis.

    Industry: Employed in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

SP 1 exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. This process involves the interaction with RNA polymerase and other transcription factors, leading to the activation or repression of gene expression. The molecular targets and pathways involved in this mechanism are complex and vary depending on the specific biological context .

Comparison with Similar Compounds

SP 1 is unique compared to other transcription factors due to its specific binding sites and regulatory functions. Similar compounds include other transcription factors like SP 3 and SP 4, which share some structural and functional similarities but differ in their specific roles and regulatory mechanisms. The uniqueness of SP 1 lies in its ability to regulate a wide range of genes involved in critical biological processes .

Properties

IUPAC Name

5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-7-9-10-11-18(3)19(4)20-15-23(28)25-21-17-27(13-8-2)14-12-22(21)26(5,6)29-24(25)16-20/h2,15-16,18-19,28H,7,9-14,17H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYWTKVWJBOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCN(C3)CC#C)C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949501
Record name 5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydro-2H-[1]benzopyrano[4,3-c]pyridin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26685-57-4
Record name 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26685-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abbott 40174
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026685574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP 1 (pharmaceutical)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydro-2H-[1]benzopyrano[4,3-c]pyridin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-40174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF6EE0TC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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